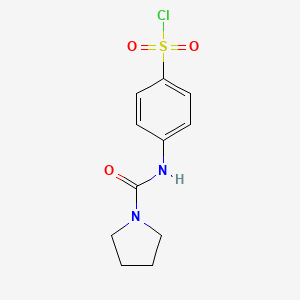![molecular formula C26H20ClN3O2S2 B2678593 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide CAS No. 1114636-40-6](/img/no-structure.png)
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide” is a type of quinazolinone derivative . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
A four-step synthetic route was developed for the synthesis of novel fused quinazolinones, quinazolino[3,4-a]quinazolinones, and isoinodolo[2,1-a]quinazolino[1,2-c]quinazolineones . The reaction of isatoic anhydride and different amines gave various 2-aminobenzamides . Then, the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde followed by the reduction of the nitro group afforded 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives . Finally, the reaction of these compounds with aromatic aldehydes or 2-formylbenzoic acid led to the formation of the corresponding products .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including “this compound”, is characterized by a benzene ring fused with a pyrimidine ring . The various substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives include the reaction of isatoic anhydride with different amines to produce various 2-aminobenzamides . This is followed by the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde and the subsequent reduction of the nitro group . The final step involves the reaction of the resulting compounds with aromatic aldehydes or 2-formylbenzoic acid .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial and Antifungal Properties : One study focused on the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, demonstrating remarkable antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi like C. albicans, A. niger, and A. clavatus (Patel et al., 2010).
Anticancer Activity : Another study synthesized substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, which showed significant cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Design and Synthesis for H1-Antihistaminic Agents : A novel series of 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones was synthesized and tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy & Parthiban, 2013).
Future Directions
The future directions for research on “2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide” and similar compounds could involve further investigation into their diverse biological activities, including their potential as anti-inflammatory, antitubercular, and antiviral agents . Additionally, further studies could explore the impact of various substitutions on the quinazolinone system on their biological activity .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chloroaniline with 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester followed by cyclization with sulfur and chlorination. The resulting compound is then reacted with N-ethyl-N-phenylacetamide to yield the final product.", "Starting Materials": [ "3-chloroaniline", "2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester", "sulfur", "chlorine", "N-ethyl-N-phenylacetamide" ], "Reaction": [ "3-chloroaniline is reacted with 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate to form an intermediate.", "The intermediate is then cyclized with sulfur to form a thiazole ring and chlorinated to introduce a chlorine atom at the 3-position of the phenyl ring.", "The resulting compound is then reacted with N-ethyl-N-phenylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide." ] } | |
CAS No. |
1114636-40-6 |
Molecular Formula |
C26H20ClN3O2S2 |
Molecular Weight |
506.04 |
IUPAC Name |
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C26H20ClN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3 |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


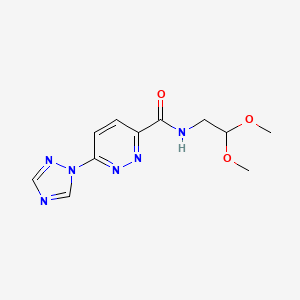
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)
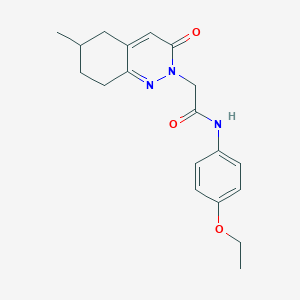
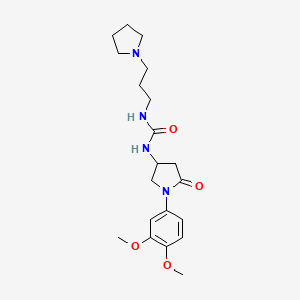
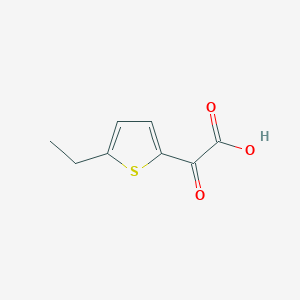
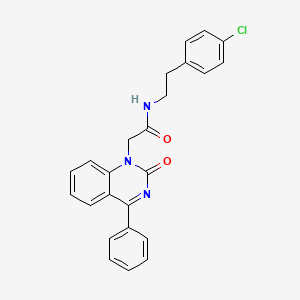
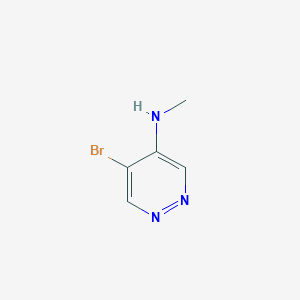
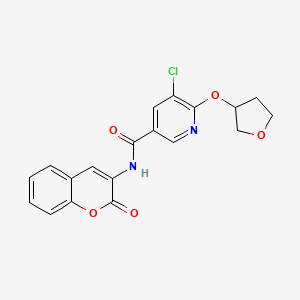
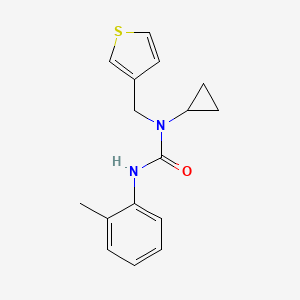
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)
